molecular formula C22H19NO2S B2530169 N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide CAS No. 67718-59-6

N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

Cat. No.: B2530169
CAS No.: 67718-59-6
M. Wt: 361.46
InChI Key: IIBKSSZSAZHZFY-UHFFFAOYSA-N
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Description

The compound N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide (C₂₂H₁₉NO₂S, MW = 361.44 g/mol) features a bicyclic tetrahydrobenzothiophene core substituted with a benzamide group at position 2 and a phenylcarbonyl moiety at position 3 . Its crystal structure (monoclinic, space group P2₁/c) reveals a semi-chair conformation of the cyclohexene ring and intramolecular N–H⋯O hydrogen bonding (S(6) ring motif). Weak aromatic π–π stacking interactions (centroid separation: 3.9009 Å) contribute to its solid-state packing . Synthesized via amide coupling using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and triethylamine, it serves as a model for studying 2-aminothiophene derivatives in pharmaceutical and agrochemical contexts .

Properties

IUPAC Name

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2S/c24-20(15-9-3-1-4-10-15)19-17-13-7-8-14-18(17)26-22(19)23-21(25)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBKSSZSAZHZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide typically involves the condensation of benzamide with a suitable benzothiophene derivative. One common method involves the use of acid-catalyzed condensation reactions. For example, benzamide can be reacted with glyoxal in the presence of an acid catalyst to form the desired product . The reaction conditions often include the use of polar protic or aprotic solvents and controlled temperatures to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where nucleophiles replace the amide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzothiophenes.

Scientific Research Applications

N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features Notable Properties/Activities
Target Compound C₂₂H₁₉NO₂S - 3-(Phenylcarbonyl)
- 2-Benzamide
361.44 - Semi-chair cyclohexene conformation
- Intramolecular N–H⋯O hydrogen bond
- Weak π–π stacking
Crystalline stability; potential agrochemical applications
N-[3-(1H-Benzimidazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl]-3,5-Difluorobenzamide C₂₂H₁₇F₂N₃OS - 3-(Benzimidazole)
- 3,5-Difluorobenzamide
409.45 - Planar benzimidazole moiety
- Electron-withdrawing fluorine atoms
Enhanced binding affinity (e.g., kinase inhibition) due to fluorine substituents
N-(3-(4-Benzylpiperazine-1-Carbonyl)-4,5,6,7-Tetrahydrobenzo[b]Thiophen-2-yl)-2-Fluorobenzamide C₂₆H₂₆FN₃O₂S - 3-(4-Benzylpiperazine)
- 2-Fluorobenzamide
471.57 - Basic piperazine group
- Fluorine at ortho position
Improved solubility; potential CNS activity due to piperazine
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl]-4-Morpholin-4-ylsulfonylbenzamide C₂₈H₂₈N₃O₃S₃ - 3-(Benzothiazole)
- 4-Morpholine sulfonyl
553.76 - Sulfonyl electron-withdrawing group
- Morpholine ring
High metabolic stability; kinase or protease inhibition potential
N-[(2S)-1-{[(2S)-1-Hydroxy-3-Phenylpropan-2-yl]Amino}-3-(4-Methoxyphenyl)-1-Oxopropan-2-yl]Benzamide C₂₆H₂₇N₃O₄ - Peptidomimetic chain
- 4-Methoxyphenyl
445.51 - Chiral centers
- Methoxy donor group
Antioxidant activity (% inhibition: 86.6–87.7)

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs):

    • Fluorine () and sulfonyl () substituents increase polarity and metabolic stability but reduce lipophilicity.
    • The morpholine sulfonyl group in enhances water solubility via hydrogen bonding .
  • Electron-Donating Groups (EDGs):

    • Methoxy () and hydroxyl groups improve antioxidant activity by stabilizing radical intermediates .
  • Heterocyclic Moieties:

    • Benzimidazole () and benzothiazole () introduce planar aromatic systems, favoring π–π interactions with biological targets (e.g., DNA or enzymes) .

Biological Activity

N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its diverse biological activities. The molecular formula is C19H18N2OSC_{19}H_{18}N_{2}OS, with a molecular weight of 318.42 g/mol. The compound's structure can be represented as follows:

N 3 phenylcarbonyl 4 5 6 7 tetrahydro 1 benzothiophen 2 yl benzamide\text{N 3 phenylcarbonyl 4 5 6 7 tetrahydro 1 benzothiophen 2 yl benzamide}

Research indicates that compounds containing a benzothiophene moiety often interact with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases. The specific mechanism of action for this compound has not been fully elucidated but is hypothesized to involve:

  • Inhibition of key enzymes : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative conditions.
  • Antitumor activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.

Antitumor Activity

A series of studies have assessed the antitumor potential of this compound. In vitro assays revealed varying degrees of cytotoxicity against different cancer cell lines.

Cell LineIC50 (µM)Reference
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11
MCF-715.00 ± 1.50

These findings indicate significant potency against non-small cell lung cancer (NSCLC) cell lines.

Enzyme Inhibition

The compound's potential as an AChE inhibitor was evaluated using Ellman’s method. The results indicated moderate inhibition comparable to known inhibitors.

CompoundIC50 (µM)Reference
N-[3-(phenylcarbonyl)...25.00
Rivastigmine38.40

This suggests that it may serve as a lead compound for developing new treatments for Alzheimer’s disease or other cholinergic dysfunctions.

Case Studies and Clinical Relevance

While there are no published clinical trials specifically for this compound, related compounds have shown promise in preclinical models. For instance:

  • Study on Anticancer Effects : A study demonstrated that derivatives of benzothiophene exhibited significant antitumor activity in xenograft models.
  • Neuroprotective Effects : Compounds similar in structure have been investigated for their neuroprotective properties in models of Parkinson's disease.

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